lacto-N-biose I

Description

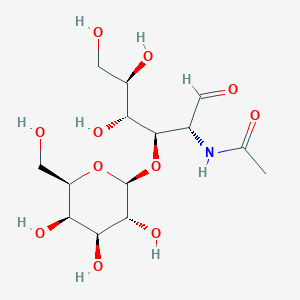

Structure

2D Structure

Propriétés

Numéro CAS |

50787-09-2 |

|---|---|

Formule moléculaire |

C14H25NO11 |

Poids moléculaire |

383.35 g/mol |

Nom IUPAC |

N-[(2S,3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13+,14+/m1/s1 |

Clé InChI |

HMQPEDMEOBLSQB-RCBHQUQDSA-N |

SMILES isomérique |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

SMILES canonique |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O |

Description physique |

Solid |

Synonymes |

O-ß-D-Galactopyranosyl-(1-3)-N-acetylglucosamine; Gal1-β-3GlcNAc; Lacto-N-biose 1; Lewis C; |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lacto-N-biose I: Structure, Function, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-biose I (LNB), a disaccharide composed of D-galactose and N-acetyl-D-glucosamine, is a fundamental building block of type 1 human milk oligosaccharides (HMOs) and a key modulator of infant gut health. This technical guide provides a comprehensive overview of the structure, function, and synthesis of LNB, with a focus on its applications in research and drug development. We delve into its role as a selective prebiotic for beneficial gut microbiota, particularly Bifidobacterium species, and its interactions with host cell receptors, including its potential role in immune modulation and as a target for pathogens. This guide also presents detailed experimental protocols for the enzymatic and microbial synthesis of LNB, alongside quantitative data on its biological activities, to serve as a valuable resource for the scientific community.

Structure of this compound

This compound (Galβ1-3GlcNAc) is a disaccharide with the systematic IUPAC name 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-glucopyranose.[1][2][3] Its chemical formula is C14H25NO11 and it has a molecular weight of 383.35 g/mol .[1][4] The structure consists of a galactose (Gal) molecule linked to an N-acetylglucosamine (GlcNAc) molecule via a β-(1→3) glycosidic bond.[1] This "type 1" linkage distinguishes it from its isomer, N-acetyllactosamine (Galβ1-4GlcNAc), which is characterized by a β-(1→4) linkage and is known as a "type 2" chain.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C14H25NO11 | [1][4] |

| Molecular Weight | 383.35 g/mol | [1] |

| CAS Number | 50787-09-2 | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | -20°C to -80°C | [1] |

Biological Functions of this compound

LNB plays a crucial role in several biological processes, primarily centered around its presence in human milk and its interaction with the gut microbiome and host cells.

Prebiotic Activity and Gut Microbiome Modulation

One of the most significant functions of LNB is its role as a prebiotic, selectively promoting the growth of beneficial gut bacteria, particularly infant-associated Bifidobacterium species such as Bifidobacterium bifidum, Bifidobacterium longum, and Bifidobacterium breve.[6][7] These bacteria possess a specific metabolic pathway for the uptake and utilization of LNB.[8] This bifidogenic effect is considered a key factor in the establishment of a healthy gut microbiome in breastfed infants.[7]

The metabolism of LNB by bifidobacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, which have numerous benefits for the host, including serving as an energy source for colonocytes and modulating the immune system.[1][7]

Table 2: Prebiotic Effect of this compound on Bifidobacterium Species

| Bifidobacterium Strain | Growth Enhancement on LNB (0.5%) | Reference(s) |

| B. longum subsp. longum JCM1217T | 2-3 times greater than control | [6] |

| B. longum subsp. infantis JCM1210 | 2-3 times greater than control | [6] |

| B. bifidum JCM1254 | Remarkable growth (2-3 times greater than control) | [6] |

| B. bifidum JCM7004 | Remarkable growth (2-3 times greater than control) | [6] |

| B. breve JCM1192T | Enhanced growth | [6] |

Immune Modulation

LNB and other HMOs are known to modulate the infant's developing immune system. While the precise mechanisms are still under investigation, it is suggested that LNB may interact with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs), thereby influencing cytokine production and immune cell differentiation.[9][10] Studies have shown that LNB can suppress antigen-specific IL-4 secretion by mouse splenocytes, suggesting a potential role in skewing the immune response away from allergic phenotypes.[11]

Host-Pathogen Interactions

As a component of cell surface glycans, the type 1 chain, of which LNB is the core, can act as a receptor for various pathogens.[5] For example, LNB is an acceptor for the α1,2-fucosyltransferase enzyme from Helicobacter pylori, a bacterium associated with gastric ulcers and cancer.[12] By mimicking host cell surface glycans, HMOs like LNB can also act as soluble decoy receptors, preventing pathogens from adhering to the intestinal epithelium and thus reducing the risk of infection.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of LNB from sucrose and N-acetylglucosamine using a cocktail of four enzymes from Bifidobacterium species.

Materials:

-

Sucrose

-

N-acetylglucosamine (GlcNAc)

-

Crude cell extracts of Bifidobacterium species containing:

-

Sucrose phosphorylase (SP)

-

UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT)

-

UDP-glucose 4-epimerase (GalE)

-

1,3-β-galactosyl-N-acetylhexosamine phosphorylase (GLNBP)

-

-

Pancreatin

-

Glucoamylase

-

50 mM Sodium phosphate buffer (pH 7.0)

-

3-(N-morpholino)propanesulfonate (MOPS) buffer (pH 7.0)

Procedure:

-

Preparation of Crude Enzyme Extract: Culture Bifidobacterium strains known to produce the required enzymes and prepare crude cell extracts.

-

Inactivation of Interfering Enzymes: To the crude extract, add pancreatin (1 mg/mL) and glucoamylase (2 U/mL). Heat the mixture at 47°C for 1 hour to selectively inactivate interfering enzymes like phosphoglucomutase and fructose 6-phosphate phosphoketolase.[1][12]

-

Enzymatic Reaction:

-

In a reaction vessel, combine the treated crude enzyme extract with 300 mM sucrose and 300 mM GlcNAc.[1]

-

Adjust the final volume with 50 mM sodium phosphate buffer (pH 7.0).

-

Incubate the reaction mixture at 30°C. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Purification of this compound:

-

Terminate the reaction by boiling the mixture for 5 minutes to denature the enzymes.[13]

-

Centrifuge the mixture to pellet the denatured proteins and cell debris.

-

The supernatant containing LNB can be further purified using chromatographic techniques. A common method involves anion-exchange chromatography on a Q Sepharose column, followed by cation-exchange chromatography on an S Sepharose column, and finally gel filtration chromatography.[2] For preparations containing a hydrophobic tag, a C18 cartridge can be used for purification.[13]

-

Microbial Production of this compound in Escherichia coli

This protocol outlines the fed-batch cultivation of a metabolically engineered E. coli strain for the production of LNB.

Materials:

-

Metabolically engineered E. coli strain expressing the necessary enzymes for LNB synthesis (e.g., lacto-N-tetraose producing strain further engineered with Bifidobacterium bifidum LnbB).[4][14]

-

Defined fermentation medium (specific composition will depend on the engineered strain and process). A typical medium contains a carbon source (e.g., glycerol), nitrogen source, salts, and trace elements.[8]

-

Feeding solution containing a concentrated carbon source.

-

Inducer (e.g., IPTG, if using an inducible expression system).

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the engineered E. coli strain in a suitable medium. Use this to inoculate a seed culture, which is grown to an appropriate cell density.

-

Batch Fermentation: Inoculate the fermenter containing the defined medium with the seed culture. Run the fermentation in batch mode until the initial carbon source is depleted, which is typically indicated by a sharp increase in dissolved oxygen (DO).

-

Fed-Batch Cultivation:

-

Once the initial carbon source is consumed, start the fed-batch phase by feeding a concentrated carbon source solution. The feeding rate can be controlled to maintain a desired specific growth rate, often using a DO-stat or a pre-determined exponential feeding profile.[8]

-

Maintain the pH, temperature, and dissolved oxygen at optimal levels for cell growth and LNB production.

-

-

Induction: If using an inducible expression system, add the inducer (e.g., IPTG) at the appropriate time during the fed-batch phase to initiate the expression of the LNB synthesis enzymes.

-

Harvesting and Purification:

-

After the fermentation is complete, harvest the cells by centrifugation.

-

LNB is typically secreted into the culture medium. The supernatant can be collected and purified using similar chromatographic methods as described for the enzymatic synthesis.

-

Table 3: Production of this compound by Engineered E. coli

| Cultivation Method | LNB Titer (g/L) | Reference(s) |

| Shake-flask cultivation | 3.54 | [4][14] |

| Fed-batch cultivation | 26.88 | [4][14] |

Signaling Pathways and Molecular Interactions

Metabolism of this compound in Bifidobacterium

Bifidobacterium species that can utilize LNB possess a specific gene cluster that encodes the proteins necessary for its transport and metabolism. The pathway involves the import of LNB into the cell, followed by its phosphorolytic cleavage and subsequent entry into the central glycolytic pathway.

Interaction with Host Immune System

The immunomodulatory effects of LNB are thought to be mediated, in part, through its interaction with pattern recognition receptors on immune cells. While the exact signaling cascade is an active area of research, a plausible pathway involves the binding of LNB to Toll-like receptors (TLRs), which are key sensors of microbial and endogenous molecules. This interaction can trigger downstream signaling pathways, such as the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and the subsequent production of cytokines that shape the immune response.

Conclusion

This compound is a molecule of significant interest due to its multifaceted roles in nutrition, gut health, and immunology. Its well-defined structure and its function as a selective prebiotic make it a prime candidate for inclusion in infant formula and functional foods aimed at promoting a healthy gut microbiome. Furthermore, its interactions with the host immune system and its potential as a target for pathogenic microorganisms open up avenues for the development of novel therapeutics. The detailed protocols for its synthesis provided in this guide are intended to facilitate further research into the biological activities of LNB and accelerate its translation into clinical and commercial applications. As our understanding of the complex interplay between diet, the microbiome, and host health continues to grow, the importance of molecules like this compound is set to become even more apparent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Purification and characterization of an enzyme releasing lacto-N-biose from oligosaccharides with type 1 chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specific growth rate of bifidobacteria cultured on different sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Growth and survival of Bifidobacterium breve and Bifidobacterium longum in various sugar systems with fructooligosaccharide supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]

- 10. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative genomics of the Bifidobacterium breve taxon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. journals.asm.org [journals.asm.org]

Lacto-N-biose I: A Core Unit of Type-1 Human Milk Oligosaccharides - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-biose I (LNB I), a disaccharide composed of galactose and N-acetylglucosamine linked by a β1-3 glycosidic bond (Galβ1-3GlcNAc), serves as a fundamental building block of type-1 human milk oligosaccharides (HMOs).[1] As a key component of these complex glycans, LNB I plays a crucial role in shaping the infant gut microbiome and influencing neonatal health. It is recognized as a potent prebiotic, selectively promoting the growth of beneficial gut commensals, particularly Bifidobacterium species.[2] This technical guide provides an in-depth overview of LNB I, encompassing its biosynthesis, quantitative data, detailed experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Quantitative Data

The concentration of HMOs, including structures containing the LNB I core, varies significantly in human milk depending on factors such as lactation stage and the mother's secretor status. The following tables summarize key quantitative data related to LNB I and associated HMOs.

| Parameter | Concentration Range | Lactation Stage | Reference |

| Total HMOs | 20-25 g/L | Colostrum | [3] |

| 5-20 g/L | Mature Milk | [3] | |

| Lacto-N-tetraose (LNT) | 1.4 - 106,000 ng/mL | Not Specified | [3] |

| Unbound this compound | Up to 26 µg/mL | First week of lactation | [4] |

| Unbound N-acetyllactosamine | 6.7 - 31 µg/mL | Not Specified | [4] |

Table 1: Concentration of this compound and Related Human Milk Oligosaccharides in Human Milk.

| Enzyme | Source Organism | Substrate(s) | Km | kcat | Reference |

| Lacto-N-biose Phosphorylase | Bifidobacterium longum | This compound, Phosphate | - | - | [1] |

| β-Galactosidase (BLGLB1) | Bifidobacterium longum | o-nitrophenyl-β-D-galactopyranoside | 1.9 ± 0.1 mmol/L | 1700 ± 40 s-1 | [5] |

| β-Galactosidase (BPGLB1) | Bifidobacterium pseudocatenulatum | o-nitrophenyl-β-D-galactopyranoside | 1.3 ± 0.3 mmol/L | 0.5 ± 0.02 s-1 | [5] |

Table 2: Kinetic Parameters of Key Enzymes Involved in LNB I Metabolism.

Biosynthesis and Catabolism of this compound

The synthesis of LNB I can be achieved through various methods, including enzymatic synthesis, chemoenzymatic approaches, and metabolic engineering of microorganisms. In bifidobacteria, the utilization of LNB I is facilitated by a specific gene cluster.

Enzymatic Biosynthesis of this compound

A common enzymatic approach for LNB I synthesis involves a four-enzyme cascade using sucrose and N-acetylglucosamine as starting materials.[6]

References

- 1. Novel Putative Galactose Operon Involving Lacto-N-Biose Phosphorylase in Bifidobacterium longum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lacto- N-biose synthesis via a modular enzymatic cascade with ATP regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic synthesis of lacto-N-tetrasaccharide and sialyl lacto-N-tetrasaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Qualitative and quantitative analysis of N-acetyllactosamine and lacto-N-biose, the two major building blocks of human milk oligosaccharides in human milk samples by high-performance liquid chromatography-tandem mass spectrometry using a porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning, Expression, Purification, and Characterization of β-Galactosidase from Bifidobacterium longum and Bifidobacterium pseudocatenulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Lacto-N-Biose I: A Technical Guide

Introduction

Lacto-N-biose I (LNB I), a disaccharide composed of galactose and N-acetylglucosamine (Galβ1-3GlcNAc), is a fundamental building block of type I human milk oligosaccharides (HMOs).[1] It is considered a key "bifidus factor," a compound that selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species, in infants.[2][3] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of LNB I, tailored for researchers, scientists, and drug development professionals.

Historical Discovery and Elucidation

The story of this compound is intrinsically linked to the broader research on the unique properties of human milk and the infant gut microbiome.

The "Bifidus Factor" Concept

In the mid-20th century, pediatrician Paul Gyorgy observed a significant difference in the intestinal flora of breastfed versus formula-fed infants.[3] Breastfed infants harbored a predominance of a specific bacterium, Lactobacillus bifidus (now known as Bifidobacterium bifidum), and exhibited greater resistance to infections.[2][3] This led to the hypothesis of a "bifidus factor" present in human milk that selectively nourished these beneficial bacteria.[2] In a series of papers published in 1954, Gyorgy and his colleagues, including the Nobel laureate chemist Richard Kuhn, began to unravel the chemical nature of this factor.[1] Their collaborative research ultimately confirmed that the bifidus factor activity was associated with oligosaccharides containing N-acetylglucosamine.[2]

Structural Elucidation

Concurrent with the work of Gyorgy and Kuhn, French scientist Jean Montreuil was a pioneer in the chemical characterization of the complex carbohydrate fraction of human milk, which he termed "gynolactose."[2][3] The combined efforts of these research groups throughout the 1950s and 1960s led to the isolation and structural elucidation of numerous HMOs, including those built upon the this compound core.[3] Through meticulous chemical analysis, LNB I was identified as the Galβ1-3GlcNAc disaccharide, a key structural motif of type I HMOs.[1]

Synthesis of this compound

The synthesis of LNB I has been a significant area of research, driven by the desire to produce this important prebiotic for research and potential commercial applications. Both chemical and enzymatic methods have been developed.

Chemical Synthesis

The chemical synthesis of oligosaccharides, including LNB I, is a complex process that requires a multi-step approach involving the strategic use of protecting groups to ensure the correct stereochemistry of the glycosidic bond. While a definitive first total chemical synthesis of LNB I is not readily apparent in early literature, the development of methods like the Koenigs-Knorr reaction in the early 20th century laid the foundation for such syntheses. Modern chemical syntheses of HMOs, including those containing the LNB I unit, often employ a convergent strategy where pre-synthesized disaccharide building blocks are coupled together.

Enzymatic and Chemo-enzymatic Synthesis

Enzymatic synthesis offers a more regio- and stereoselective approach to producing LNB I. Several enzymatic strategies have been developed, often utilizing a cocktail of enzymes. A common and practical method involves a one-pot reaction using four key enzymes:

-

Sucrose phosphorylase (SP): Generates glucose-1-phosphate from sucrose.

-

UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT): Converts glucose-1-phosphate to UDP-glucose.

-

UDP-glucose 4-epimerase (GalE): Epimerizes UDP-glucose to UDP-galactose.

-

Lacto-N-biose phosphorylase (LNBP): Catalyzes the final step, the transfer of galactose from UDP-galactose to N-acetylglucosamine (GlcNAc).

This enzymatic cascade has been successfully scaled up to produce kilogram quantities of LNB I.[4] Chemo-enzymatic methods have also been developed, for instance, using a β-1,3-galactosidase from Bacillus circulans with a chemically synthesized glycosyl donor.[5]

Quantitative Data

The concentration of LNB I in human milk varies depending on the lactation stage and individual genetic factors.

| Lactation Stage | LNB I Concentration Range (mg/L) | Reference(s) |

| Colostrum | 260 - 1250 | [6][7] |

| Mature Milk | 50 - 800 | [7] |

Table 1: Concentration of this compound in Human Milk

| Synthesis Method | Substrates | Key Enzymes/Reagents | Yield (%) | Reference(s) |

| One-Pot Enzymatic | Sucrose, GlcNAc | SP, GalT, GalE, LNBP | 83 | [8] |

| Crude Bifidobacterial Cell Extract | Sucrose, GlcNAc | Endogenous bifidobacterial enzymes | 91 | [9] |

| Chemo-enzymatic | DMT-β-Gal, GlcNAc | β-1,3-galactosidase (BgaC) | 70.2 | [5] |

Table 2: Comparison of this compound Synthesis Yields

Experimental Protocols

One-Pot Enzymatic Synthesis of this compound

This protocol is adapted from the method described by Nishimoto and Kitaoka (2007).[8]

Materials:

-

Sucrose

-

N-acetylglucosamine (GlcNAc)

-

Sucrose phosphorylase (SP)

-

UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT)

-

UDP-glucose 4-epimerase (GalE)

-

Lacto-N-biose phosphorylase (LNBP)

-

Uridine diphosphate glucose (UDPG) (catalytic amount)

-

Phosphate buffer

-

Reaction vessel with temperature and pH control

Procedure:

-

Prepare a reaction mixture containing 660 mM sucrose, 600 mM GlcNAc, a catalytic amount of UDPG, and phosphate buffer.

-

Add the four enzymes (SP, GalT, GalE, and LNBP) to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) and pH.

-

Monitor the progress of the reaction by measuring the concentration of LNB I using HPLC.

-

Upon completion, proceed with purification.

Purification of this compound by Crystallization

This protocol is a general method for the purification of LNB I from a synthesis reaction mixture.[8][10]

Materials:

-

Reaction mixture containing LNB I

-

Baker's yeast

-

Centrifuge

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization vessel

Procedure:

-

To the completed reaction mixture, add baker's yeast to metabolize remaining monosaccharides and disaccharides (e.g., sucrose, glucose, fructose).

-

Incubate with stirring for approximately 24 hours at 30°C.

-

Remove the yeast cells by centrifugation followed by filtration.

-

Concentrate the resulting supernatant using a rotary evaporator.

-

Transfer the concentrated solution to a crystallization vessel and store at 4°C for several days to allow for the formation of LNB I crystals.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Recrystallize if necessary to achieve higher purity.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of LNB I.

Instrumentation:

-

HPLC system with a suitable detector (e.g., UV-Vis at 215 nm or a charged aerosol detector).

-

Amine-based or porous graphitic carbon column.

Mobile Phase:

-

A gradient of acetonitrile and water is commonly used for separation on an amine-based column.

Procedure:

-

Prepare a standard curve using purified LNB I of known concentrations.

-

Prepare the sample by diluting it in the mobile phase and filtering it through a 0.22 µm filter.

-

Inject the sample and standards onto the HPLC system.

-

Identify the LNB I peak based on its retention time compared to the standard.

-

Quantify the amount of LNB I in the sample by comparing its peak area to the standard curve.

Signaling Pathways and Experimental Workflows

Enzymatic Synthesis of this compound

Caption: Enzymatic cascade for the one-pot synthesis of this compound.

Metabolism of this compound in Bifidobacterium longum subsp. infantis

Caption: Metabolic pathway of this compound in B. longum subsp. infantis.

Conclusion

References

- 1. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advancements in synthesis of cyclic oligosaccharides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04877F [pubs.rsc.org]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. α- and β-1,3-Glucan Synthesis and Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbohydrate - Wikipedia [en.wikipedia.org]

- 10. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Lacto-N-biose I in Shaping the Infant Gut Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The establishment of a healthy gut microbiome in early life is crucial for infant development and long-term well-being. Human milk oligosaccharides (HMOs) are a key component of breast milk that play a significant role in shaping the infant gut microbial community. Among these, Lacto-N-biose I (LNB I), a core structural unit of type I HMOs, has emerged as a potent prebiotic, selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium species. This technical guide provides an in-depth analysis of the role of LNB I in the infant gut microbiome, detailing its metabolism, impact on microbial composition, and the experimental methodologies used to elucidate its function.

Prebiotic Activity of this compound

LNB I is a disaccharide composed of galactose and N-acetylglucosamine (Gal-β1,3-GlcNAc). It is not readily digested by the infant's own enzymes and thus reaches the colon intact, where it serves as a selective substrate for specific gut microbes.

Selective Growth Promotion of Bifidobacterium

In vitro studies have consistently demonstrated the potent bifidogenic activity of LNB I. It significantly enhances the growth of several infant-associated Bifidobacterium species, including B. bifidum, B. breve, and B. longum, which are predominant in the gut of breastfed infants[1][2][3]. The selective utilization of LNB I by these species gives them a competitive advantage, contributing to the establishment of a Bifidobacterium-dominant gut microbiota, a hallmark of a healthy breastfed infant gut.

Table 1: Growth of Various Bacterial Strains in the Presence of this compound [1]

| Bacterial Strain | Growth without LNB I (OD600) | Growth with 0.5% LNB I (OD600) |

| Bifidobacterium bifidum JCM 1254 | 0.25 ± 0.02 | 0.85 ± 0.05 |

| Bifidobacterium breve JCM 1192 | 0.31 ± 0.03 | 0.78 ± 0.06 |

| Bifidobacterium longum subsp. infantis JCM 1222 | 0.28 ± 0.02 | 0.81 ± 0.04 |

| Bifidobacterium longum subsp. longum JCM 1217 | 0.35 ± 0.04 | 0.75 ± 0.05 |

| Lactobacillus acidophilus JCM 1132 | 0.45 ± 0.03 | 0.46 ± 0.04 |

| Clostridium perfringens JCM 1290 | 0.52 ± 0.05 | 0.53 ± 0.05 |

| Escherichia coli JCM 1649 | 0.61 ± 0.06 | 0.60 ± 0.05 |

Metabolism of this compound by Bifidobacterium

The selective utilization of LNB I by bifidobacteria is attributed to specific metabolic pathways that are not widespread among other gut commensals.

The Galacto-N-biose/Lacto-N-biose (GNB/LNB) Pathway

Infant-associated bifidobacteria possess a dedicated metabolic pathway for the catabolism of LNB I, known as the GNB/LNB pathway. This pathway is encoded by the lnpABCD operon.

The key steps in the GNB/LNB pathway are:

-

Transport: LNB I is transported into the bacterial cell via a specific ATP-binding cassette (ABC) transporter.

-

Phosphorolysis: Inside the cell, lacto-N-biose phosphorylase (LNBP), encoded by the lnpA gene, cleaves LNB I into galactose-1-phosphate (Gal-1-P) and N-acetylglucosamine (GlcNAc).

-

Metabolism of Gal-1-P and GlcNAc: Gal-1-P and GlcNAc are then funneled into the central glycolytic pathway of the bifidobacteria.

Enzymatic Degradation of Type I HMOs

For LNB I to be utilized from more complex type I HMOs, such as lacto-N-tetraose (LNT), an initial enzymatic degradation step is required. Bifidobacterium bifidum produces an extracellular enzyme called lacto-N-biosidase that specifically cleaves LNT into LNB I and lactose[4]. This enzyme is crucial for the ability of these bacteria to utilize a broader range of HMOs.

Experimental Protocols

The following sections detail the methodologies commonly employed in the study of LNB I's role in the infant gut microbiome.

In Vitro Fermentation of this compound

This protocol is adapted from Kiyohara et al. (2009)[1].

Objective: To assess the ability of different bacterial strains to utilize LNB I as a sole carbon source.

Materials:

-

Bacterial strains (e.g., Bifidobacterium spp., Lactobacillus spp., E. coli)

-

Basal medium (see Table 2)

-

This compound (filter-sterilized solution)

-

Anaerobic chamber or system

-

Spectrophotometer

Table 2: Composition of Basal Medium for In Vitro Fermentation [1]

| Component | Concentration |

| Peptone | 10 g/L |

| Yeast Extract | 5 g/L |

| Sodium Acetate | 5 g/L |

| Diammonium Citrate | 2 g/L |

| K2HPO4 | 2 g/L |

| MgSO4·7H2O | 0.2 g/L |

| MnSO4·4H2O | 0.05 g/L |

| Tween 80 | 1 mL/L |

| L-cysteine HCl | 0.5 g/L |

| Resazurin (0.1% solution) | 1 mL/L |

Procedure:

-

Prepare the basal medium and autoclave.

-

Aseptically add the filter-sterilized LNB I solution to the cooled medium to a final concentration of 0.5% (w/v).

-

Inoculate the medium with the test bacterial strain to an initial optical density at 600 nm (OD600) of 0.05.

-

Incubate the cultures under anaerobic conditions at 37°C.

-

Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., 0, 12, 24, 48 hours).

-

A control culture without LNB I should be included for each strain.

Downstream Effects and Host-Microbe Interactions

The metabolism of LNB I by bifidobacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate and lactate. These metabolites have profound effects on the host.

-

Acetate: Can be used as an energy source by colonocytes and other bacteria, and it plays a role in regulating gut motility and inflammation.

-

Lactate: Can be cross-fed by other bacteria, which convert it to butyrate. Butyrate is the preferred energy source for colonocytes and has anti-inflammatory and anti-proliferative properties.

The establishment of a Bifidobacterium-rich microbiota, supported by LNB I, contributes to:

-

Competitive exclusion of pathogens: By lowering the gut pH and producing antimicrobial compounds.

-

Maturation of the immune system: By interacting with immune cells in the gut-associated lymphoid tissue (GALT).

-

Strengthening the gut barrier function: By promoting the integrity of the intestinal epithelium.

While direct signaling pathways initiated by LNB I itself are not yet fully elucidated, its role in fostering a healthy gut microbial ecosystem has clear and significant indirect effects on host physiology.

Conclusion

This compound is a critical component of human milk that plays a vital role in the establishment of a healthy infant gut microbiome. Its selective fermentation by Bifidobacterium species, facilitated by the specific GNB/LNB metabolic pathway, underscores the co-evolution of host and microbe. For researchers and professionals in drug development, understanding the mechanisms of LNB I action provides a strong rationale for its inclusion in infant nutrition products and as a potential therapeutic agent for modulating the gut microbiota. Further research into the direct signaling effects of LNB I and its metabolites will likely unveil additional benefits of this important prebiotic.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]

Lacto-N-biose I: A Key Bifidogenic Factor in Human Milk

An In-depth Technical Guide for Researchers and Drug Development Professionals

Lacto-N-biose I (LNB I), a disaccharide composed of galactose and N-acetylglucosamine (Galβ1-3GlcNAc), stands out as a critical bifidogenic factor naturally present in human milk.[1][2][3] As a fundamental building block of type-I human milk oligosaccharides (HMOs), LNB I plays a pivotal role in shaping a healthy infant gut microbiome by selectively promoting the proliferation of beneficial Bifidobacterium species.[1][4] This technical guide provides a comprehensive overview of the scientific evidence supporting the role of LNB I, including quantitative data on its bifidogenic effects, detailed experimental protocols for its study, and a visualization of the key metabolic pathways involved.

Quantitative Assessment of Bifidogenic Activity

In vitro studies have consistently demonstrated the potent prebiotic effect of LNB I on various Bifidobacterium species, particularly those predominant in the gut of breast-fed infants such as B. bifidum, B. breve, and B. longum.[1][2] The growth-promoting effect of LNB I has been quantified by measuring the increase in optical density (OD) of bacterial cultures.

| Bifidobacterium Species | Strain | Prebiotic Effect (-fold increase in OD600)¹ |

| Bifidobacterium bifidum | JCM1254 | 2.0-3.0 |

| JCM7004 | 2.0-3.0 | |

| Bifidobacterium longum subsp. longum | JCM1217T | Significant growth promotion |

| Bifidobacterium longum subsp. infantis | JCM1210 | Significant growth promotion |

| Bifidobacterium breve | JCM1192T | Significant growth promotion |

| ¹Prebiotic effect is calculated as the OD600 value in the presence of 0.5% this compound divided by the OD600 value in the absence of LNB I after 24 hours of cultivation.[1] |

Studies have also shown a dose-dependent relationship between LNB I concentration and the growth of bifidobacteria, with a linear increase in growth observed with increasing concentrations of LNB I up to 2.0%.[1] In contrast, LNB I does not significantly promote the growth of other gut bacteria such as Lactobacillus, Bacteroides, Clostridium, and Enterococcus, highlighting its high specificity as a bifidogenic factor.[1]

Experimental Protocols

In Vitro Fermentation Assay for Prebiotic Effect

This protocol outlines the methodology to assess the prebiotic effect of LNB I on Bifidobacterium strains.

1. Bacterial Strains and Pre-culture:

-

Obtain desired Bifidobacterium strains from a recognized culture collection (e.g., JCM, ATCC).

-

Inoculate the strains in 5 mL of GAM broth (or another suitable medium like MRS supplemented with 0.05% L-cysteine hydrochloride).

-

Incubate at 37°C for 16-24 hours under anaerobic conditions (e.g., using an anaerobic chamber or gas-generating system).

2. Growth Measurement:

-

Prepare a basal medium (e.g., GAM broth or a semi-synthetic medium) with and without the addition of filter-sterilized LNB I at a final concentration of 0.5% (w/v). A control with glucose can also be included.

-

Inoculate the media with the pre-cultured bifidobacteria to an initial OD600 of 0.01.

-

Incubate the cultures at 37°C under anaerobic conditions.

-

Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., 0, 12, 24, 48 hours) using a spectrophotometer.

3. Data Analysis:

-

Calculate the prebiotic effect by dividing the final OD600 of the culture with LNB I by the final OD600 of the culture without any added carbohydrate source.[1]

Enzyme Activity Assay: Galacto-N-biose/Lacto-N-biose I Phosphorylase (GLNBP)

This assay determines the activity of GLNBP, a key enzyme in the LNB I metabolic pathway.

1. Enzyme Preparation:

-

Culture the selected Bifidobacterium strain known to possess the lnpA gene encoding for GLNBP.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

-

Prepare a cell-free extract by sonication or other cell disruption methods, followed by centrifugation to remove cell debris.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

10 mM LNB I

-

10 mM sodium phosphate buffer (pH 7.0)

-

Coupling enzymes: 5 U/mL glucose-6-phosphate dehydrogenase (G6PDH) and 5 U/mL phosphoglucomutase (PGM)

-

2 µM glucose 1,6-bisphosphate

-

5 mM MgCl₂

-

0.25 mM thio-NAD⁺

-

0.25 mM UDP-glucose

-

2 U/mL UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT)

-

50 mM MOPS buffer (pH 7.0)

-

-

Add the cell-free extract to initiate the reaction.

3. Activity Measurement:

-

Monitor the increase in absorbance at 405 nm, which corresponds to the reduction of thio-NAD⁺, spectrophotometrically.

-

One unit of GLNBP activity is defined as the amount of enzyme that produces 1 µmol of galactose-1-phosphate per minute.[5]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound in Bifidobacterium longum

Bifidobacterium longum utilizes a specific intracellular pathway for the metabolism of LNB I, encoded by the lnp gene cluster.[6][7] This pathway, known as the GNB/LNB pathway, allows for the efficient conversion of LNB I into intermediates of the central glycolytic pathway.

Caption: Intracellular metabolic pathway of this compound in Bifidobacterium longum.

Experimental Workflow for In Vitro Fermentation

The following diagram illustrates the typical workflow for assessing the bifidogenic potential of LNB I in a laboratory setting.

Caption: Workflow for assessing the prebiotic effect of LNB I.

Logical Relationship of LNB I as a Bifidogenic Factor

The selective utilization of LNB I by specific Bifidobacterium species provides them with a competitive advantage in the infant gut, contributing to their dominance in the gut microbiota of breast-fed infants.

Caption: The role of LNB I in promoting bifidobacterial dominance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distribution of in vitro fermentation ability of this compound, a major building block of human milk oligosaccharides, in bifidobacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transglycosylation Activity of Engineered Bifidobacterium Lacto-N-Biosidase Mutants at Donor Subsites for Lacto-N-Tetraose Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of N-Acetylhexosamine 1-Kinase in the Complete this compound/Galacto-N-Biose Metabolic Pathway in Bifidobacterium longum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the Leloir Pathway of Bifidobacterium bifidum: Significance of the Uridylyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Architecture of a Key Gut Microbiome Enzyme: The Crystal Structure of Lacto-N-Biose I Phosphorylase

A Technical Guide for Researchers and Drug Development Professionals

Lacto-N-biose I phosphorylase (LnbP), also known as galacto-N-biose/lacto-N-biose I phosphorylase (GLNBP), is a pivotal enzyme in the metabolism of human milk oligosaccharides (HMOs) by beneficial gut bacteria such as Bifidobacterium longum. This enzyme, belonging to the glycoside hydrolase family 112 (GH112), enables these commensal microbes to thrive in the infant gut by breaking down complex sugars that are indigestible by the host. Understanding the three-dimensional structure of LnbP is critical for elucidating its catalytic mechanism, substrate specificity, and for designing novel prebiotics or antimicrobial agents targeting pathogenic bacteria that utilize similar pathways. This guide provides an in-depth look at the crystal structure of LnbP from Bifidobacterium longum, detailing the experimental procedures used for its determination and presenting key structural data.

Structural Overview

The crystal structure of LnbP from Bifidobacterium longum JCM1217 reveals a complex molecular architecture essential for its function. The enzyme exists as a homodimer, with each monomer comprising four distinct domains. The core of the catalytic domain is a (β/α)₈ barrel, commonly known as a TIM barrel, a fold widely observed in glycoside hydrolases.[1] However, a significant feature of LnbP is that this TIM barrel is partially broken and undergoes a large conformational change upon substrate or anion binding.[2] This deformation involves the rotation of a half-unit of the barrel, an unusual adaptation for this scaffold.[2][3]

The monomer structure is further composed of an Ig-like fold domain inserted between elements of the TIM barrel, an α/β fold domain, and a C-terminal β-sheet domain.[1] The dimer interface is primarily formed by the Ig-like and α/β fold domains.[1] The active site is located in a cleft within the TIM barrel, where key residues coordinate the substrate and facilitate the phosphorolytic cleavage of the β-1,3-glycosidic bond in this compound (LNB) and galacto-N-biose (GNB).[1] The reaction proceeds with an inversion of the anomeric configuration, producing α-D-galactose 1-phosphate and the corresponding N-acetylhexosamine.[1]

Crystallographic Data Summary

The structure of B. longum LnbP has been solved in multiple forms, including the apoenzyme (ligand-free) and complexes with various ligands. This provides a series of snapshots that illuminate the enzyme's catalytic cycle and basis for substrate recognition. The quantitative data from the X-ray diffraction experiments for five of these structures are summarized below.

| PDB ID | Ligand(s) | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | R-work / R-free (%) |

| 2ZUS | Ligand-free | 2.00 | P2₁2₁2₁ | a=87.6, b=117.1, c=300.7; α=β=γ=90 | 17.5 / 21.9 |

| 2ZUT | N-acetylgalactosamine (GalNAc) | 1.90 | P2₁2₁2₁ | a=87.4, b=117.0, c=300.0; α=β=γ=90 | 16.1 / 20.4 |

| 2ZUU | N-acetylglucosamine (GlcNAc) & Phosphate (PO₄) | 1.90 | P2₁2₁2₁ | a=86.6, b=116.3, c=297.7; α=β=γ=90 | 16.3 / 20.6 |

| 2ZUV | Galactose & Sulfate (SO₄) | 2.15 | P2₁2₁2₁ | a=86.8, b=116.5, c=298.0; α=β=γ=90 | 17.0 / 22.0 |

| 2ZUW | Phosphate (PO₄) | 2.00 | P2₁2₁2₁ | a=86.6, b=116.3, c=297.6; α=β=γ=90 | 15.9 / 20.7 |

Data sourced from Hidaka et al., 2009 and the Protein Data Bank (PDB).[1][3]

Experimental Protocols

The determination of the LnbP crystal structure involved a series of meticulous experimental steps, from gene cloning to final structure refinement. The detailed methodologies are outlined below.

Protein Expression and Purification

-

Gene Cloning and Expression Vector Construction: The gene encoding LnbP (GLNBP) from Bifidobacterium longum JCM1217 was amplified via PCR and cloned into an Escherichia coli expression vector, typically pET, containing an N-terminal hexahistidine (His₆) tag for affinity purification.

-

Overexpression: The resulting plasmid was transformed into an E. coli expression strain, such as BL21(DE3). Cells were grown in Luria-Bertani (LB) medium at 37°C until the optical density at 600 nm reached 0.6-0.8. Protein expression was then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, followed by incubation at a lower temperature (e.g., 16°C) overnight to enhance soluble protein production.

-

Cell Lysis and Clarification: Cells were harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate was then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The clarified supernatant containing the His₆-tagged LnbP was loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column was washed with the lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove weakly bound proteins. The target protein was subsequently eluted using a higher concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: The eluted fractions containing LnbP were pooled, concentrated, and further purified by size-exclusion chromatography (gel filtration) using a column pre-equilibrated with a final storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl). This step removes aggregates and remaining impurities, yielding a highly pure and homogenous protein sample. Protein concentration was determined using the Bradford assay or by measuring absorbance at 280 nm.

Crystallization

-

Vapor Diffusion Method: Crystallization of LnbP was achieved using the sitting drop or hanging drop vapor diffusion method.[4]

-

Crystallization Conditions: For the ligand-free form, purified LnbP at a concentration of 10-15 mg/mL was mixed in a 1:1 ratio with a reservoir solution. A typical successful condition was 0.1 M sodium cacodylate (pH 6.5), 0.2 M magnesium nitrate, and 15% (v/v) polyethylene glycol (PEG) 4000.[4]

-

Ligand Soaking: To obtain ligand-bound structures, crystals of the apoenzyme were transferred to a cryoprotectant solution containing the specific ligand (e.g., GalNAc, GlcNAc, phosphate) at a concentration of 1-10 mM and incubated for a short period before flash-cooling.

-

Crystal Harvesting and Cryoprotection: Crystals appeared within several days to a week at 4°C.[4] Before data collection, crystals were briefly soaked in a cryoprotectant solution, typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol, to prevent ice formation during flash-cooling in liquid nitrogen.

X-ray Data Collection and Structure Determination

-

Data Collection: X-ray diffraction data were collected from the flash-cooled crystals at a synchrotron radiation source (e.g., Photon Factory, Japan). Crystals were maintained at a cryogenic temperature (100 K) during data collection to minimize radiation damage.

-

Data Processing: The collected diffraction images were processed, integrated, and scaled using software packages such as HKL2000 or XDS. This step yields a file containing the unique reflection intensities and their standard deviations.

-

Phase Determination: The structure of the selenomethionine-labeled protein was solved using the multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD) method. The phases for the native and ligand-bound datasets were then determined by molecular replacement using the refined Se-Met structure as a search model.

-

Model Building and Refinement: An initial atomic model was built into the electron density map using programs like Coot. The model was then subjected to iterative rounds of refinement using software such as REFMAC5 or Phenix.refine. Water molecules were added, and the final model was validated for geometric correctness and fit to the experimental data using tools like MolProbity.

Visualized Pathways and Workflows

To better illustrate the biological context and the experimental process, the following diagrams were generated.

Metabolic Pathway of this compound in Bifidobacterium

The phosphorolysis of LNB by LnbP is the first intracellular step in a specialized metabolic pathway that allows Bifidobacterium to utilize components of HMOs.

Caption: Metabolic pathway for this compound utilization in Bifidobacterium.

Experimental Workflow for Crystal Structure Determination

The process of determining the three-dimensional structure of LnbP follows a standardized, yet complex, workflow common in structural biology.

Caption: Experimental workflow for LnbP crystal structure determination.

References

- 1. Identification of N-acetylhexosamine 1-kinase in the complete this compound/galacto-N-biose metabolic pathway in Bifidobacterium longum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Crystal Structure of Galacto-N-biose/Lacto-N-biose I Phosphorylase: A LARGE DEFORMATION OF A TIM BARREL SCAFFOLD - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Lacto-N-biose I and its Relationship to Lewis Blood Group Antigens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-biose I (LNB I), a disaccharide composed of galactose and N-acetylglucosamine (Galβ1-3GlcNAc), serves as a fundamental building block for a significant class of bioactive glycans.[1][2] Predominantly found as a core component of Type 1 human milk oligosaccharides (HMOs), LNB I is a key prebiotic that selectively promotes the growth of beneficial gut commensals like Bifidobacterium.[3][4][5] However, its biological role is dramatically altered through fucosylation. The enzymatic addition of fucose residues to the LNB I core, governed by the genetically determined Lewis and Secretor fucosyltransferases, converts this prebiotic unit into the Lewis a (Leᵃ) and Lewis b (Leᵇ) histo-blood group antigens.[6][7][8] These antigens are critical cell-surface recognition molecules involved in immunology, cell adhesion, and, notably, as receptors for pathogenic microorganisms. This guide provides a detailed examination of the structural relationship, biosynthetic pathways, and divergent biological functions of LNB I and the Lewis antigens it forms.

Core Structures: From Prebiotic to Cell-Surface Antigen

The structural journey from this compound to the Lewis antigens is a clear example of how minor enzymatic modifications can lead to major functional shifts.

-

This compound (LNB I): The foundational Type 1 disaccharide, with the structure Galβ1-3GlcNAc .[1] It is a primary nutrient for specific infant gut bacteria.[5]

-

Lewis a (Leᵃ) Antigen: Formed by the addition of a single fucose molecule to the N-acetylglucosamine (GlcNAc) of the LNB I unit via an α1,4 linkage. This reaction is catalyzed by the Lewis enzyme, an α(1,3/1,4)fucosyltransferase (FUT3).[6][9]

-

Lewis b (Leᵇ) Antigen: This structure involves two fucose additions. First, a fucose is added to the galactose (Gal) of the LNB I unit via an α1,2 linkage by the Secretor enzyme (FUT2), forming the H-type 1 antigen. Subsequently, the Lewis enzyme (FUT3) adds a second fucose to the GlcNAc residue at the α1,4 position.[9][10]

These structures are not produced directly by red blood cells but are synthesized in exocrine epithelial secretions and are then adsorbed onto the surface of erythrocytes and other cells.[6][7][8]

Biosynthesis of Lewis Antigens from the this compound Core

The expression of Lewis antigens is determined by the interplay of two key fucosyltransferase enzymes encoded by the Lewis (FUT3) and Secretor (FUT2) genes.[6][7][8] Individuals are phenotypically classified as Le(a+b-), Le(a-b+), or Le(a-b-) based on the presence of functional alleles of these genes.[8]

The biosynthetic pathway begins with the Type 1 precursor chain, which contains the LNB I disaccharide at its non-reducing end.

-

Le(a+b-) Phenotype: These individuals possess a functional FUT3 gene but are homozygous for a non-functional FUT2 allele (sese). They can only produce the Leᵃ antigen.[8]

-

Le(a-b+) Phenotype: These individuals have at least one functional copy of both FUT3 and FUT2. The FUT2 enzyme is highly efficient, converting most precursors to H Type 1 antigen, which is then readily converted to Leᵇ by FUT3. This high efficiency often makes Leᵃ undetectable.[8]

-

Le(a-b-) Phenotype: These individuals are homozygous for non-functional FUT3 alleles (lele) and therefore cannot synthesize either Leᵃ or Leᵇ.[11]

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymatic synthesis and activity of LNB I and its derivatives.

Table 1: Enzymatic Synthesis of this compound

| Enzyme System | Substrates | Key Enzymes | Yield / Titer | Reference |

|---|---|---|---|---|

| Chemo-enzymatic | DMT-β-Gal, GlcNAc | β-1,3-galactosidase (BgaC) | 70.2% | [12] |

| Multi-enzyme Cascade | Sucrose, GlcNAc | SP, GalT, GalE, GLNBP | 83% (practical procedure) | [12] |

| Engineered E. coli | Lactose | LnbB, various | 26.88 g/L (fed-batch) | [1][13][14] |

| Multi-enzyme with ATP Regen | GlcNAc, Galactose | NahK, GalK, GalT, GalE, GLNBP | 0.96 mol LNB / mol GlcNAc | [15] |

Abbreviations: DMT-β-Gal (4,6-dimethoxy-1,3,5-triazin-2-yl β-galactopyranoside), GlcNAc (N-acetylglucosamine), SP (Sucrose Phosphorylase), GalT (UDP-glucose-hexose-1-phosphate uridylyltransferase), GalE (UDP-glucose 4-epimerase), GLNBP (GNB/LNB phosphorylase), LnbB (Lacto-N-biosidase), NahK (N-acetylhexosamine 1-kinase), GalK (Galactokinase).

Table 2: Kinetic Properties of Bifidobacterium bifidum Lacto-N-biosidase (LnbB)

| Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|

| pNP-β-LNB | 68 | 89 | [16] |

Abbreviations: pNP-β-LNB (p-nitrophenyl-β-lacto-N-bioside I).

Experimental Protocols

Protocol: HPLC-MS/MS Analysis of LNB I and Lewis Antigens

This method is used for the separation and quantification of LNB I and related fucosylated oligosaccharides from complex mixtures like human milk or cell culture supernatants.

Principle: Porous graphitic carbon (PGC) chromatography separates oligosaccharide isomers based on their three-dimensional structure. The separated molecules are then ionized and fragmented in a tandem mass spectrometer for identification and quantification.[17][18]

Methodology:

-

Sample Preparation:

-

Centrifuge the sample (e.g., human milk) to remove fats and proteins.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to remove remaining lipids and a graphitized carbon cartridge to enrich for oligosaccharides.

-

For LNB I and N-acetyllactosamine analysis, perform reduction to their alditol forms using sodium borohydride to simplify chromatography.[17]

-

-

Chromatography:

-

Column: Hypercarb PGC column (e.g., 100 x 2.1 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from ~5% B to ~50% B over 30-40 minutes.

-

Flow Rate: 0.2-0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with collision-induced dissociation (CID) for structural confirmation.[17]

-

MRM Transitions (Example): For LNB I alditol, monitor the transition from the precursor ion [M-H]⁻ to specific fragment ions.

-

Structural Confirmation: Fucosylated structures like Lewis antigens will show characteristic neutral losses of the fucose residue (146 Da) upon fragmentation.[19]

-

Protocol: Pathogen Adhesion Inhibition Assay (ELISA-based)

This assay determines the ability of LNB I or Lewis antigens to act as soluble decoys, preventing the binding of a pathogen (or its viral attachment protein) to host cell receptors.

Principle: A plate is coated with a glycoconjugate representing a host receptor. A pathogen's binding protein, pre-incubated with a potential inhibitor (like LNB I), is added. A reduction in the signal from the bound protein indicates successful inhibition.

Methodology:

-

Plate Coating: Coat a 96-well microtiter plate with a synthetic glycoconjugate (e.g., H1 antigen-PAA-biotin followed by streptavidin) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS) for 1 hour at room temperature.

-

Inhibition: In a separate plate, pre-incubate a constant concentration of the pathogen's recombinant binding protein (e.g., rotavirus VP8*) with serial dilutions of the inhibitor (e.g., LNB I, Leᵃ, or control sugars) for 1 hour.[20]

-

Binding: Transfer the protein-inhibitor mixtures to the coated and blocked plate. Incubate for 1-2 hours to allow binding.

-

Detection:

-

Wash the plate thoroughly with PBS containing 0.05% Tween 20 (PBST).

-

Add a primary antibody specific to the viral protein and incubate.

-

Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After a final wash, add a colorimetric HRP substrate (e.g., TMB). Stop the reaction and measure the absorbance at 450 nm.

-

-

Analysis: A decrease in absorbance compared to the no-inhibitor control indicates that the soluble glycan successfully inhibited the binding of the protein to the immobilized receptor.

Functional Dichotomy: Prebiotic vs. Pathogen Receptor

The addition of fucose to LNB I fundamentally changes its biological function, creating a clear dichotomy between its role as a prebiotic and its role as a cell-surface receptor exploited by pathogens.

-

LNB I as a Prebiotic: LNB I is not readily digested by human enzymes. It travels to the colon where it acts as a selective growth factor for beneficial bacteria, particularly infant-associated bifidobacteria like B. bifidum and B. longum.[3][21] These bacteria possess specific metabolic pathways (the GNB/LNB pathway) and enzymes, such as lacto-N-biosidase (LnbB), to internalize and catabolize LNB I for energy.[5][16] This selective fermentation contributes to a healthy infant gut microbiome.

-

Lewis Antigens as Pathogen Receptors: In stark contrast, the fucosylated Lewis antigens are well-established receptors for a variety of pathogens. The fucose residue is often a critical part of the binding epitope.

-

Noroviruses: Different strains of norovirus, a primary cause of gastroenteritis, exhibit specific binding to Leᵃ and/or Leᵇ antigens, which influences an individual's susceptibility to infection.[22]

-

Helicobacter pylori: This bacterium, linked to gastritis and ulcers, uses Lewis antigens, particularly Leᵇ, to adhere to the gastric epithelium.

-

Rotavirus: Some strains of rotavirus, another major cause of childhood diarrhea, have been shown to bind to histo-blood group antigens, including those with a Type 1 chain.[20]

-

This functional divergence highlights a fascinating evolutionary dynamic: a core structure (LNB I) that supports symbiotic relationships can be modified by the host (via fucosylation) into a structure (Lewis antigens) that, while important for host physiology, also creates vulnerabilities for pathogenic attack.

Conclusion

The relationship between this compound and the Lewis blood group antigens is a cornerstone of glycobiology. LNB I is the essential biosynthetic precursor, a simple disaccharide whose primary known function is to nourish beneficial gut microbes. The genetically controlled addition of one or two fucose residues by FUT3 and FUT2 enzymes transforms LNB I into the immunologically significant Leᵃ and Leᵇ antigens. This transformation fundamentally alters its biological role, converting it from a microbial nutrient into a cell-surface recognition molecule integral to host identity and, consequently, a target for infectious agents. Understanding this structural and functional relationship is critical for professionals in drug development, offering pathways to design novel prebiotics, anti-infective therapies that block pathogen adhesion, and immunomodulatory agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conformations of the type-1 this compound unit in protein complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. journals.asm.org [journals.asm.org]

- 6. Lewis blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactome | Lewis blood group biosynthesis [reactome.org]

- 8. Lewis antigen system - Wikipedia [en.wikipedia.org]

- 9. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Genetic evidence for the Lewis enzyme, which synthesizes type-1 Lewis antigens in colon tissue, and intracellular localization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Efficient Biosynthesis of Lacto- N-Biose I, a Building Block of Type I Human Milk Oligosaccharides, by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Qualitative and quantitative analysis of N-acetyllactosamine and lacto-N-biose, the two major building blocks of human milk oligosaccharides in human milk samples by high-performance liquid chromatography-tandem mass spectrometry using a porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to Lacto-N-biose I: Natural Sources, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-biose I (LNB), a disaccharide composed of galactose and N-acetylglucosamine, is a fundamental building block of type I human milk oligosaccharides (HMOs). While not typically found in its free form in nature, LNB is abundant as a structural component of more complex glycans, primarily in human milk. Its role as a potent prebiotic, selectively fostering the growth of beneficial gut bacteria such as Bifidobacterium species, has positioned it as a key molecule in infant nutrition and gut health. This technical guide provides a comprehensive overview of the natural sources and abundance of LNB, detailed experimental protocols for its isolation and quantification, and an exploration of its biosynthesis and metabolic pathways.

Natural Sources and Abundance of this compound

The primary natural source of this compound is human breast milk, where it exists as a core structural unit of human milk oligosaccharides (HMOs). HMOs are the third most abundant solid component of human milk, with concentrations ranging from 12 to 24 g/L.[1][2] LNB is a key component of type I HMOs, which are more abundant in human milk than type II oligosaccharides.[3] The most prominent LNB-containing HMO is Lacto-N-tetraose (LNT).

While LNB is predominantly found within these larger oligosaccharide structures, recent analytical methods have enabled the quantification of unbound LNB in human milk, albeit at much lower concentrations than its conjugated form. The concentration of both LNT and free LNB varies significantly with the stage of lactation.

Quantitative Data on this compound and Lacto-N-tetraose Abundance in Human Milk

The following table summarizes the concentrations of unbound this compound and Lacto-N-tetraose in human milk at different stages of lactation. This data provides an estimate of the natural abundance of the LNB structural unit.

| Lactation Stage | Analyte | Concentration Range | Reference |

| First week | Unbound this compound | Decreased from 26 µg/mL to below detection limit | [4] |

| Colostrum | Lacto-N-tetraose | Mean: 0.68 ± 0.27 g/L | [5] |

| Mature Milk | Lacto-N-tetraose | - | [5] |

| Overall | Unbound N-acetyllactosamine (Type II core) | 6.7–31 µg/mL | [4] |

Experimental Protocols

This section details the methodologies for the isolation of HMOs from human milk, the enzymatic release of LNB from LNT, and the quantification of LNB.

Isolation of Human Milk Oligosaccharides (HMOs)

This protocol describes a general procedure for the extraction and purification of a crude mixture of HMOs from human milk.[6]

Materials:

-

Human milk sample

-

Centrifuge

-

Methanol

-

Chloroform

-

Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Defatting: Centrifuge the milk sample at 4,500 x g for 30 minutes at 4°C to separate the fat layer. Carefully remove the upper creamy layer.

-

Protein Precipitation: To the skimmed milk, add two volumes of cold ethanol and incubate overnight at 4°C to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 5,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

-

Lipid Removal: Collect the supernatant and perform a chloroform/methanol extraction to remove remaining lipids.

-

Solid-Phase Extraction (SPE):

-

Reconstitute the dried, crude HMO fraction in water.

-

Load the sample onto a graphitized carbon SPE cartridge.

-

Wash the cartridge with water containing 0.1% TFA to remove lactose and salts.

-

Elute the HMOs with an appropriate solvent gradient (e.g., increasing concentrations of acetonitrile in water).

-

-

Drying: Dry the eluted HMO fraction in vacuo to obtain a purified HMO mixture.

Enzymatic Release of this compound from Lacto-N-tetraose

This protocol utilizes the enzyme lacto-N-biosidase to specifically hydrolyze LNT and release LNB.[2]

Materials:

-

Purified Lacto-N-tetraose (LNT)

-

Lacto-N-biosidase (e.g., from Bifidobacterium bifidum)

-

Reaction buffer (e.g., 50 mM MES buffer, pH 5.4)

-

Water bath or incubator at 25°C

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing LNT at a suitable concentration in the reaction buffer.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of lacto-N-biosidase to the mixture.

-

Incubation: Incubate the reaction mixture at 25°C for a time sufficient to achieve significant hydrolysis, ensuring the reaction rate remains linear.

-

Reaction Termination: Stop the reaction by boiling the mixture for 5 minutes.

-

Analysis: The reaction products, LNB and lactose, can be analyzed and quantified using methods such as HPLC or LC-MS/MS.

Quantification of this compound by LC-MS/MS

This section outlines a validated method for the quantification of LNB in biological samples using liquid chromatography-tandem mass spectrometry.[4]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS)

-

Porous graphitic carbon (PGC) stationary phase column

Procedure:

-

Sample Preparation:

-

Perform size-exclusion chromatography on the sample to remove high molecular weight components.

-

Further purify the sample using solid-phase extraction.

-

Reduce the saccharides to their alditol form.

-

-

LC Separation:

-

Inject the prepared sample onto the PGC column.

-

Employ a gradient elution method to achieve baseline separation of LNB and its isomers.

-

-

MS/MS Detection:

-

Utilize multiple reaction monitoring (MRM) for the specific detection and quantification of the LNB alditol.

-

Establish a calibration curve using certified LNB standards for accurate quantification.

-

Biological Pathways and Interactions

Biosynthesis of Type I Human Milk Oligosaccharides in Mammary Epithelial Cells

The biosynthesis of HMOs, including the LNB-containing type I chains, occurs in the mammary epithelial cells. This complex process involves a series of glycosyltransferases that sequentially add monosaccharide units to a lactose core. The formation of the LNB structure is a key step in the synthesis of type I HMOs.

Figure 1. Simplified biosynthetic pathway of Lacto-N-tetraose, a major LNB-containing HMO.

Metabolic Pathway of this compound in Bifidobacterium

Bifidobacterium species that thrive in the infant gut possess specific enzymatic machinery to utilize LNB as a carbon source. This metabolic pathway is a key factor in the prebiotic effect of LNB.

Figure 2. Metabolic pathway of this compound in Bifidobacterium.

Interaction of Human Milk Oligosaccharides with Gut Epithelial Cells

While the direct signaling pathways of LNB on gut epithelial cells are still under investigation, it is known that HMOs and their fermentation products, such as short-chain fatty acids (SCFAs), can modulate intestinal epithelial cell function. This interaction is crucial for maintaining gut homeostasis and immune function. The diagram below illustrates the general mechanisms of interaction.

Figure 3. General overview of the interaction of HMOs and their metabolites with gut epithelial cells.

Conclusion

This compound is a key carbohydrate component of human milk with significant biological activity, primarily as a prebiotic that shapes the infant gut microbiome. Its natural abundance is intrinsically linked to the concentration of type I HMOs in breast milk. The methodologies outlined in this guide provide a framework for the isolation, enzymatic release, and quantification of LNB, enabling further research into its precise physiological roles. While the direct signaling mechanisms of LNB on gut epithelial cells remain an active area of investigation, the established metabolic pathways in beneficial bacteria underscore its importance in gut health. Continued research into LNB and other HMOs holds great promise for the development of novel therapeutics and advanced infant nutrition.

References

- 1. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Control of gene expression in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactobacillus acidophilus Induces Cytokine and Chemokine Production via NF-κB and p38 Mitogen-Activated Protein Kinase Signaling Pathways in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Biosynthesis of Lacto- N-Biose I, a Building Block of Type I Human Milk Oligosaccharides, by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of gene expression in the intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of lactic acid bacteria with human intestinal epithelial cells: effects on cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

Lacto-N-biose I and Its Interaction with Gut Epithelial Cells: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the current scientific understanding of the interaction between Lacto-N-biose I (LNB) and intestinal epithelial cells. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of human milk oligosaccharide (HMO) components in gut health and disease. While direct research on LNB is emerging, this paper synthesizes findings from studies on closely related HMOs to infer the potential mechanisms and effects of LNB.

Introduction: The Significance of this compound

This compound (Galβ1-3GlcNAc) is a fundamental disaccharide unit that forms the core structure of numerous human milk oligosaccharides (HMOs).[1] HMOs are a complex mixture of carbohydrates that are the third most abundant solid component of human milk and are known to play a crucial role in infant development, particularly in shaping the gut microbiome and modulating the immune system.[2][3] Given that many of the biological activities of HMOs are attributed to their unique structures, understanding the function of their core components like LNB is of paramount importance for developing novel prebiotics and therapeutics targeting gut health.

While much of the research on LNB has focused on its prebiotic activity, specifically its role in promoting the growth of beneficial gut bacteria such as Bifidobacterium species, emerging evidence suggests that HMOs and their constituent parts may also directly interact with the intestinal epithelium.[4][5] This direct interaction can influence gut barrier function, immune responses, and overall intestinal homeostasis. This guide will explore the putative mechanisms of LNB interaction with gut epithelial cells based on the broader knowledge of HMOs.

Enhancement of Intestinal Epithelial Barrier Function

A critical function of the intestinal epithelium is to form a selective barrier that allows the absorption of nutrients while preventing the translocation of harmful substances from the gut lumen into the bloodstream. The integrity of this barrier is maintained by complex protein structures known as tight junctions. Studies on various HMOs, including those containing the LNB structure, suggest a direct role in strengthening this barrier.

Modulation of Tight Junction Protein Expression

Research on Caco-2 intestinal epithelial cell monolayers, a widely used in vitro model for the intestinal barrier, has shown that specific HMOs can enhance barrier integrity. This is often associated with an upregulation in the expression of key tight junction proteins such as occludin, claudin-1, and zonula occludens-1 (ZO-1).[6] For instance, a blend of six HMOs, including Lacto-N-tetraose (a tetrasaccharide containing an LNB unit), has been shown to increase TEER values and protect against inflammatory cytokine-induced barrier disruption.[4] Although direct quantitative data for LNB is not yet available, the effects of these larger oligosaccharides suggest that LNB may contribute to these barrier-enhancing properties.

Table 1: Effects of Human Milk Oligosaccharides on Intestinal Barrier Function in Caco-2 Cell Models

| Oligosaccharide/Blend | Concentration | Effect on TEER | Effect on Tight Junction Protein Expression | Reference |

| 6 HMO Blend (including LNT) | Not specified | Increase | Not specified | [4] |

| 2'-Fucosyllactose (2'FL) | Not specified | Partial prevention of inflammatory-induced decrease | Not specified | [7] |

| Lacto-N-tetraose (LNT) | Not specified | Partial prevention of inflammatory-induced decrease | Not specified | [7] |

| Fucosylated and Neutral Non-fucosylated HMOs | Not specified | Increase and protection against inflammatory insult | Not specified | [2][5] |

Immunomodulatory Effects on Gut Epithelial Cells

Beyond its role in barrier function, the intestinal epithelium is an active participant in mucosal immunity. Epithelial cells can recognize microbial components and initiate immune responses by producing a variety of signaling molecules, including cytokines and chemokines. Evidence suggests that HMOs can directly modulate these responses.

Cytokine and Chemokine Production